molecular formula C19H21FN2O4S B5862763 N-(4-FLUOROPHENYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

N-(4-FLUOROPHENYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B5862763
M. Wt: 392.4 g/mol
InChI Key: AIWHHSBKQJRTHT-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a morpholine-4-sulfonyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate:

    Attachment of the Morpholine-4-Sulfonyl Group: The next step involves the sulfonylation of morpholine, which can be achieved using sulfonyl chlorides under basic conditions.

    Coupling of Intermediates: The final step involves coupling the fluorophenyl intermediate with the morpholine-4-sulfonyl intermediate through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholine-4-sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorobenzoyl)morpholine: Similar structure but lacks the propanamide backbone.

    N-(4-(Morpholinosulfonyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness

N-(4-Fluorophenyl)-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide is unique due to the combination of its fluorophenyl, morpholine-4-sulfonyl, and propanamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c20-16-4-6-17(7-5-16)21-19(23)10-3-15-1-8-18(9-2-15)27(24,25)22-11-13-26-14-12-22/h1-2,4-9H,3,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWHHSBKQJRTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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